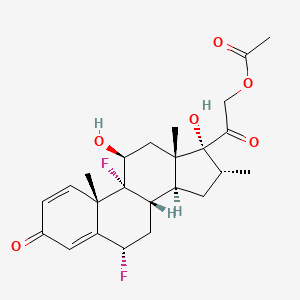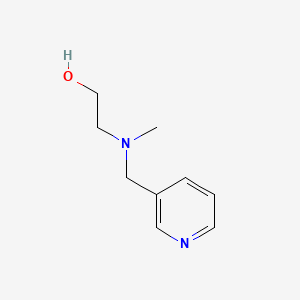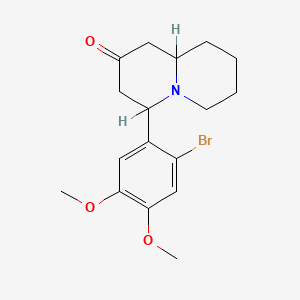
フルメタゾン21-アセテート
説明
これは、湿疹、乾癬、皮膚炎など、さまざまな皮膚疾患の局所治療によく用いられます . この化合物は 1951 年に特許を取得し、1964 年に医療用に承認されました .
2. 製法
合成経路と反応条件: フルメタゾン酢酸エステルは、ステロイド核から始まる一連の化学反応によって合成されます反応条件は通常、フッ素化剤と触媒を制御された温度と圧力下で使用することを伴います .
工業的生産方法: 工業的な設定では、フルメタゾン酢酸エステルの製造には、自動反応器と精製システムを使用した大規模な化学合成が関与します。 このプロセスは、医薬品用途に不可欠な、最終製品の高い収率と純度を保証します .
反応の種類:
酸化: フルメタゾン酢酸エステルは酸化反応を受けることができ、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、フルメタゾン酢酸エステルをその還元形に変換することができ、その薬理学的特性を変化させます。
置換: 置換反応は、フルメタゾン酢酸エステル分子に異なる官能基を導入することができ、その活性を改変する可能性があります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな酸化、還元、置換されたフルメタゾン酢酸エステル誘導体が含まれ、それぞれが異なる薬理学的特性を持っています .
4. 科学研究アプリケーション
フルメタゾン酢酸エステルは、幅広い科学研究アプリケーションを持っています。
化学: これは、コルチコステロイドの合成と反応性の研究におけるモデル化合物として使用されます。
生物学: フルメタゾン酢酸エステルの研究は、細胞レベルでのコルチコステロイド作用のメカニズムを理解するのに役立ちます。
医学: これは、炎症性および自己免疫疾患の治療における治療効果について、広く研究されています。
科学的研究の応用
Flumetasone acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Research on flumetasone acetate helps understand the mechanisms of corticosteroid action at the cellular level.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory and autoimmune conditions.
作用機序
フルメタゾン酢酸エステルは、細胞質のグルココルチコイド受容体に結合することによってその効果を発揮します。この複合体は次に核に移行し、そこで炎症や免疫応答に関与する特定の遺伝子の発現を調節します。 主な分子標的は、炎症や免疫活性を低下させるために下方制御されるサイトカイン、ケモカイン、接着分子です .
類似の化合物:
ベタメタゾン: 類似の抗炎症作用を持つ別の強力なコルチコステロイド。
デキサメタゾン: 強い抗炎症作用と免疫抑制作用で知られています。
ヒドロコルチゾン: より軽い炎症性疾患に使用される、より強力なコルチコステロイド.
独自性: フルメタゾン酢酸エステルは、他のコルチコステロイドに比べてその抗炎症活性を高める、その高い効力と特殊なフッ素化パターンにより、ユニークです。 その酢酸エステル形は、局所製剤におけるその安定性と効力にも貢献しています .
生化学分析
Biochemical Properties
Flumethasone 21-acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As a corticosteroid, it primarily interacts with glucocorticoid receptors, forming a complex that translocates to the nucleus and modulates gene expression . This interaction leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. Additionally, Flumethasone 21-acetate binds to plasma transcortin, which regulates its bioavailability and activity .
Cellular Effects
Flumethasone 21-acetate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Flumethasone 21-acetate suppresses the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha . It also inhibits the proliferation of lymphocytes and reduces the activity of macrophages. In skin cells, Flumethasone 21-acetate decreases keratinocyte proliferation and promotes the differentiation of epidermal cells .
Molecular Mechanism
The molecular mechanism of Flumethasone 21-acetate involves its binding to glucocorticoid receptors, forming a receptor-ligand complex that translocates to the nucleus . This complex binds to glucocorticoid response elements in the DNA, leading to the activation or repression of specific genes. Flumethasone 21-acetate inhibits the expression of pro-inflammatory genes and promotes the expression of anti-inflammatory genes . It also modulates the activity of various transcription factors, such as NF-kB and AP-1, which play crucial roles in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flumethasone 21-acetate change over time due to its stability, degradation, and long-term impact on cellular function. Flumethasone 21-acetate is relatively stable under physiological conditions, but it can undergo hydrolysis to form Flumethasone . Long-term exposure to Flumethasone 21-acetate in vitro has been shown to reduce the viability of certain cell types and alter their metabolic activity . In vivo studies have demonstrated that chronic administration of Flumethasone 21-acetate can lead to adrenal suppression and other systemic effects .
Dosage Effects in Animal Models
The effects of Flumethasone 21-acetate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and alleviates symptoms of allergic and autoimmune conditions . At high doses, Flumethasone 21-acetate can cause adverse effects such as immunosuppression, hyperglycemia, and osteoporosis . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without causing significant side effects .
Metabolic Pathways
Flumethasone 21-acetate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of Flumethasone 21-acetate can be influenced by other drugs that induce or inhibit CYP3A4 activity . The metabolic products of Flumethasone 21-acetate are excreted primarily through the kidneys .
Transport and Distribution
Flumethasone 21-acetate is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin and transcortin, which facilitate its transport in the bloodstream . Within cells, Flumethasone 21-acetate can diffuse across cell membranes and bind to intracellular glucocorticoid receptors . Its distribution is influenced by factors such as tissue perfusion, receptor density, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of Flumethasone 21-acetate is primarily determined by its interaction with glucocorticoid receptors. Upon binding to these receptors, the Flumethasone 21-acetate-receptor complex translocates to the nucleus, where it exerts its effects on gene expression . Additionally, Flumethasone 21-acetate may localize to other cellular compartments, such as the cytoplasm and endoplasmic reticulum, depending on the presence of specific targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Flumetasone acetate is synthesized through a series of chemical reactions starting from a steroid nucleusThe reaction conditions typically involve the use of fluorinating agents and catalysts under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of flumetasone acetate involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high yield and purity of the final product, which is essential for pharmaceutical applications .
Types of Reactions:
Oxidation: Flumetasone acetate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert flumetasone acetate into its reduced forms, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of flumetasone acetate, each with distinct pharmacological properties .
類似化合物との比較
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: Flumetasone acetate is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory activity compared to other corticosteroids. Its acetate ester form also contributes to its stability and efficacy in topical formulations .
特性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQQUKLQJHHOR-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182481 | |
| Record name | Flumethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-42-9 | |
| Record name | (6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumethasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002823429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMETHASONE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB84ATQ00X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)








![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)


